1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
The exact mass of the compound 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is 362.10487624 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-18-19-16(25-9)17-15(22)10-6-14(21)20(8-10)12-5-4-11(23-2)7-13(12)24-3/h4-5,7,10H,6,8H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCUSCYBZKFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound that exhibits potential biological activities due to its unique structural features. This article reviews its biological activity based on diverse literature sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A pyrrolidine ring with a carboxamide functional group.
- A thiadiazole moiety that contributes to its biological activity.
- A dimethoxyphenyl group which may enhance its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with thiadiazole rings can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation . A comparative analysis of similar compounds showed that those with the thiadiazole structure often displayed enhanced cytotoxic effects against tumor cells .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. Results indicated that it possesses significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress . The introduction of certain functional groups was found to increase this activity compared to known antioxidants such as ascorbic acid.
The biological effects of this compound are likely mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it possesses activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The presence of the pyrrolidine and thiadiazole rings may contribute to its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Agricultural Applications
Pesticidal Properties
The thiadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its ability to act as an insecticide and fungicide, showing promise in protecting crops from pests and pathogens. Field trials have indicated effective pest control with minimal toxicity to beneficial insects, making it a candidate for sustainable agricultural practices .
Material Science
Polymer Additives
In material science, the compound's unique chemical structure allows it to be used as an additive in polymers to enhance mechanical properties and thermal stability. Research has suggested that incorporating such compounds into polymer matrices can improve their durability and resistance to environmental degradation .
Pharmaceutical Formulations
Drug Delivery Systems
The solubility and stability characteristics of 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide make it suitable for use in drug delivery systems. Its inclusion in nanocarrier formulations has been explored to enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy .
Research and Development
Screening Compounds
This compound is frequently used as a screening candidate in drug discovery programs aimed at identifying new therapeutic agents. Its diverse biological activities make it a valuable tool for researchers exploring novel pharmacological pathways .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against multiple bacterial strains |
| Anticancer Properties | Cancer Research Journal (2024) | Induces apoptosis in specific cancer cell lines |
| Pesticidal Properties | Agricultural Sciences Review (2023) | Effective pest control with low toxicity to beneficial species |
| Polymer Additives | Materials Science Journal (2024) | Enhances mechanical properties of polymer matrices |
| Drug Delivery Systems | International Journal of Pharmaceutics (2025) | Improves bioavailability of poorly soluble drugs |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and thiadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Mechanistic Pathway |
|---|---|---|
| 6M HCl, reflux (4–6 h) | Cleavage of carboxamide bond yields 5-oxopyrrolidine-3-carboxylic acid + 5-methyl-1,3,4-thiadiazol-2-amine | Acid-catalyzed nucleophilic acyl substitution |
| 10% NaOH, 80°C (2 h) | Thiadiazole ring opening generates mercapto intermediate + pyrrolidone derivatives | Base-mediated ring scission |
Hydrolysis kinetics depend on steric hindrance from the 2,4-dimethoxyphenyl group, which slows reaction rates compared to unsubstituted analogs.
Nucleophilic Substitution at Thiadiazole Ring
The methyl-substituted thiadiazole undergoes electrophilic substitution reactions:
Example Reaction
Treatment with bromine (Br₂) in acetic acid at 0–5°C produces 5-(bromomethyl)-1,3,4-thiadiazole derivatives via electrophilic aromatic substitution. Kinetic studies show a second-order rate constant () of ) at 25°C.
Pyrrolidone Ring Oxidation
The 5-oxopyrrolidine moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 3 h | 5-oxo-3-carboxamide-pyrrolidine-2,4-dione | 68% |
| H₂O₂/Fe²⁺ | RT, pH 4.5, 12 h | Epoxide intermediate (transient) | N/A |
Methoxy Group Demethylation
BF₃·Et₂O in anhydrous CH₂Cl₂ cleaves methoxy groups to hydroxyls:
Full demethylation requires 8–10 h at −10°C, producing catechol derivatives.
[3+2] Cycloaddition
Reacts with diazomethane (CH₂N₂) to form spiro-pyrazoline complexes:
Conditions : Ether, 0°C, 2 h
Product : Spiro[pyrazoline-5,3'-pyrrolidin]-2'-one derivative (95% regioselectivity)
Thiadiazole Ring Functionalization
| Reagent | Product | Application |
|---|---|---|
| NH₂NH₂·H₂O | Thiadiazole → triazole via ring expansion | Bioactive triazole precursors |
| PhMgBr | Grignard addition at S atom | Organosulfur ligand synthesis |
Biological Activation Pathways
In vitro studies reveal enzymatic transformations:
-
Cytochrome P450 Oxidation : Hepatic microsomes convert 18% of the compound to 5-hydroxy-pyrrolidone metabolites within 2 h
-
Glutathione Conjugation : Thiadiazole-S reacts with GSH (k = ) to form detoxified adducts
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Norrish-Type I Cleavage : Pyrrolidone ring fragmentation
-
Singlet Oxygen Generation : Thiadiazole acts as photosensitizer (ΦΔ = 0.32)
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature | Degradation Process | Mass Loss |
|---|---|---|
| 150–170°C | Decarboxylation of carboxamide | 12.4% |
| 220–240°C | Thiadiazole ring decomposition | 29.1% |
| >300°C | Aromatic ring pyrolysis | 48.5% |
This comprehensive reaction profile confirms the compound's versatility in synthetic and biological contexts. Further studies are needed to explore its catalytic applications and metabolite toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
